

Decamethylcyclopentasiloxane CAS number

541-02-6

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Compound of Interest

Compound Name: *Decamethylcyclopentasiloxane*

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An In-depth Technical Guide to **Decamethylcyclopentasiloxane** (CAS No. 541-02-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethylcyclopentasiloxane (D5), a cyclic volatile methylsiloxane (cVMS), is a compound of significant industrial importance, particularly in the formulation of personal care products, as a chemical intermediate, and as a solvent.^[1] Its unique physicochemical properties, such as high volatility, low viscosity, and a smooth, non-greasy feel, have driven its widespread use.^[2] This guide provides a comprehensive technical overview of D5, consolidating critical data on its physicochemical properties, synthesis, and applications. It further details its toxicological profile, metabolic pathways, environmental fate, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a core reference for professionals in research, safety assessment, and drug development.

Physicochemical Properties

D5 is a colorless, odorless, and slightly volatile liquid.^[1] Its key physical and chemical characteristics are summarized below, providing essential data for formulation, environmental modeling, and safety assessment.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{30}O_5Si_5$	[2]
Molecular Weight	370.77 g/mol	[3]
CAS Number	541-02-6	[2]
Appearance	Colorless liquid	[3]
Density	0.958 g/mL at 25°C	[2]
Boiling Point	210°C at 1013 hPa	[4]
Melting Point	-38°C	[3]
Vapor Pressure	0.3 hPa at 25°C	[4]
Water Solubility	17 µg/L (0.017 mg/L) at 23°C	[5][6]
Log Kow (Octanol-Water Partition Coefficient)	8.02 at 25.3°C	[4][6]
Henry's Law Constant	33.2 Pa·m ³ /mol at 25°C	[5]
Flash Point	73°C (closed cup)	[3][4]

Synthesis and Industrial Production

The primary commercial synthesis of D5 starts with the hydrolysis of dimethyldichlorosilane ($Si(CH_3)_2Cl_2$). This reaction produces a mixture of cyclic dimethylsiloxanes (including D4, D5, and D6) and linear polydimethylsiloxane. The more volatile cyclic siloxanes, including D5, are then separated from the mixture via distillation.[1] To maximize the yield of cyclic siloxanes, the entire polymer/ring mixture can be equilibrated in the presence of a strong base catalyst, such as potassium hydroxide (KOH), which drives the reaction toward the formation of the volatile cyclic compounds.[1]

Commercial synthesis pathway for D5 production.

Applications

D5's unique properties make it a versatile ingredient in numerous applications:

- Personal Care Products: It is widely used in antiperspirants, deodorants, skin creams, and hair care products, where it acts as a carrier, provides a smooth application, and evaporates without leaving a residue.[2][5]
- Industrial Intermediate: D5 is a key monomer in the production of high-molecular-weight silicone polymers (polydimethylsiloxanes).[1][7]
- Solvent: It is used as a solvent in industrial cleaning and as a "green" alternative to perchloroethylene in dry cleaning.[1]
- Pharmaceuticals and Medical Devices: Silicone polymers derived from D5 are used in some biomedical applications and pharmaceutical formulations.[7]

Toxicological Profile

D5 exhibits a low order of acute toxicity. The primary concerns from repeated exposure in animal models relate to effects on the liver and, in female rats, the uterus.

Quantitative Toxicity Data

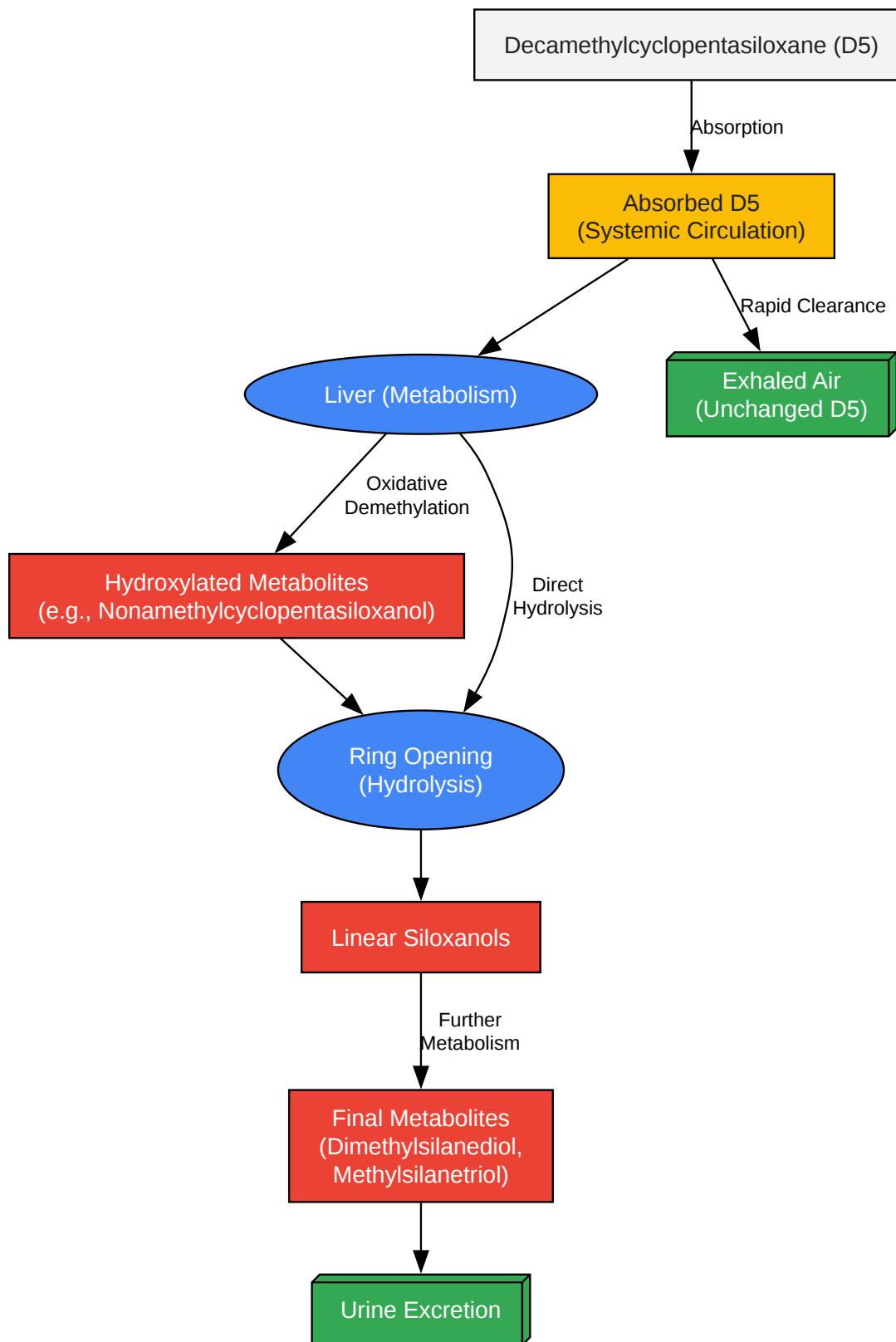
Endpoint	Species	Route	Value	Reference(s)
Acute Oral LD50	Rat	Oral	> 5,000 mg/kg	[4][7]
Acute Dermal LD50	Rabbit	Dermal	> 2,000 mg/kg	[4][7]
Acute Inhalation LC50	Rat	Inhalation (4h)	8.67 mg/L (approx. 560 ppm)	[4][8]
Skin Irritation	Rabbit	Dermal	Non-irritating	[4]
Eye Irritation	Rabbit	Ocular	Non-irritating	[4]
Skin Sensitization	Mouse	Dermal	Non-sensitizer	[4]
Genotoxicity/Mutagenicity	In vitro & In vivo	N/A	Negative in Ames test and other standard assays	[9]
Reproductive Toxicity NOAEL	Rat	Inhalation	160 ppm (highest tested dose)	[10]
28-Day Inhalation NOAEL (Systemic)	Rat	Inhalation	75 ppm (based on liver weight changes)	[11][12]
2-Year Chronic Inhalation NOAEL	Rat	Inhalation	160 ppm	[13]

Metabolism and Toxicokinetics

Upon exposure, D5 absorption is highest via the oral route, followed by inhalation and then dermal exposure, where absorption is very low due to rapid evaporation.[8] Once absorbed, D5 is metabolized primarily in the liver through two main pathways:

- Oxidative Demethylation: Cytochrome P450 enzymes remove methyl groups.
- Hydrolysis: The silicon-oxygen (Si-O) bond of the cyclic structure is cleaved.

The major urinary metabolites identified in rats are dimethylsilanediol ($\text{Me}_2\text{Si}(\text{OH})_2$) and methylsilanetriol ($\text{MeSi}(\text{OH})_3$), along with other hydroxylated and cleaved siloxanes.^{[8][14]} Due to its volatility, a significant portion of absorbed D5 is cleared rapidly through exhalation of the unchanged parent compound.^[9] This rapid clearance limits the potential for bioaccumulation.^[9]

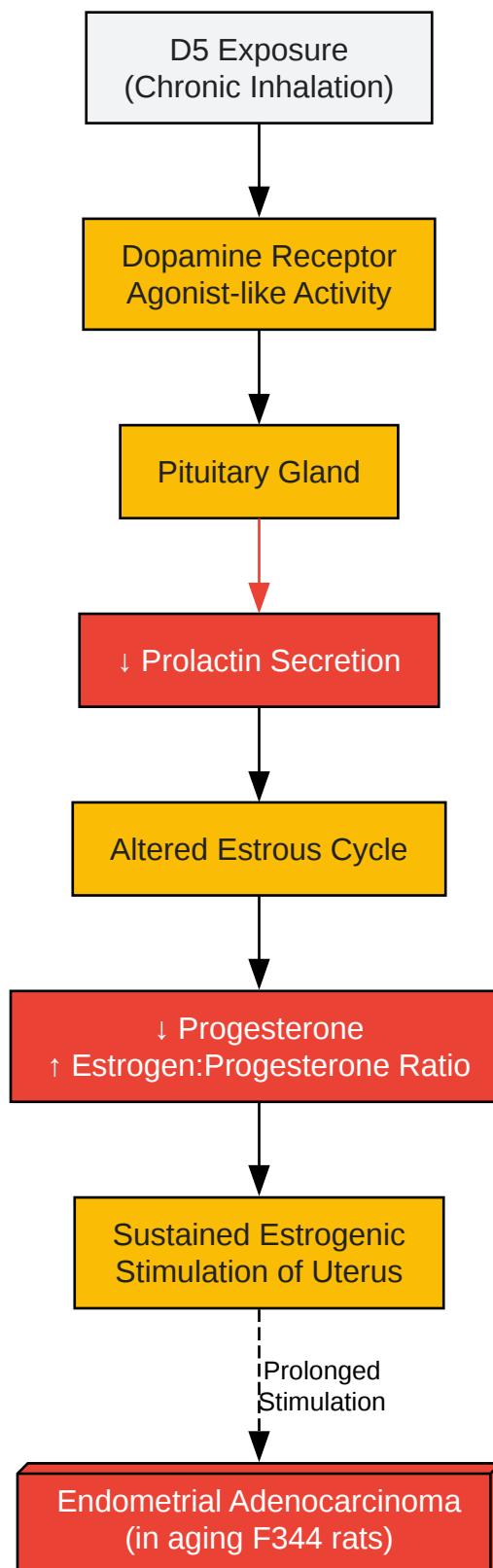
[Click to download full resolution via product page](#)*Simplified metabolic pathway of D5 in mammals.*

Mode of Action for Uterine Tumors in Rats

In a 2-year chronic inhalation study, an increased incidence of uterine endometrial adenocarcinomas was observed in female Fischer 344 rats at the highest exposure concentration (160 ppm).[15][16] Extensive mechanistic studies have concluded that this effect is not relevant to humans.[13][15] The proposed mode of action is specific to the aging female rat and is not driven by genotoxicity or direct estrogenic activity.[15] The pathway is believed to involve an interaction with dopamine signaling.[9]

The proposed sequence of events is as follows:

- Dopamine Agonist-Like Activity: D5 acts as a dopamine receptor agonist in the central nervous system.
- Prolactin Inhibition: This leads to a decrease in the secretion of prolactin from the pituitary gland.
- Hormonal Imbalance: The reduction in prolactin alters the estrous cycle, causing a decrease in progesterone and a relative increase in the estrogen-to-progesterone ratio.
- Uterine Proliferation: This sustained estrogenic stimulation, unopposed by sufficient progesterone, leads to endometrial proliferation and, over a chronic duration in susceptible aging rats, the development of tumors.[15]



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Proposed mode of action for D5-induced uterine tumors in rats.

Environmental Fate and Ecotoxicology

D5's high vapor pressure and low water solubility mean that a primary route of environmental transport is volatilization into the atmosphere, where it can be transported over long distances.

[5][17]

Parameter	Value	Medium	Reference(s)
Atmospheric Half-life	~10 days (via reaction with OH radicals)	Air	[5]
Hydrolysis Half-life (pH 7, 12°C)	~315 days	Freshwater	[5][18]
Hydrolysis Half-life (pH 8, 9°C)	~64 days	Marine Water	[5][18]
Sediment Degradation Half-life	>1200 days	Sediment	[5]
Biodegradability	Not readily biodegradable	Water/Sediment	[18]
Bioconcentration Factor (BCF)	7,060 L/kg (experimentally determined)	Fish	[4][18]
Biomagnification Factor (BMF)	3.9 (lipid-normalized)	Fish	[18]

Despite having a high BCF, indicating accumulation from water into aquatic organisms, D5 does not appear to biomagnify significantly in food webs due to efficient metabolism and elimination.[19] Acute toxicity to aquatic organisms is low, with no effects observed up to its limit of water solubility.[18]

Experimental Protocols

Protocol: Analysis of D5 in Environmental/Biological Media by GC-MS

This section outlines a generalized methodology for the quantification of D5 in matrices like water, sediment, or biota, based on common principles from cited analytical methods.

Objective: To accurately quantify the concentration of D5 while minimizing contamination and analyte loss.

Methodology:

- Sample Preparation & Extraction:
 - Internal Standard: Prior to extraction, spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-labeled D5) to correct for matrix effects and variations during sample processing.[\[20\]](#)
 - Water: Employ membrane-assisted solvent extraction or liquid-liquid extraction with a non-polar solvent like hexane.[\[21\]](#)
 - Solids (Sediment, Biota): Use liquid-solid extraction. For biota, samples are often homogenized in a solvent mixture (e.g., acetone/hexane).[\[22\]](#)[\[23\]](#) Alternatively, a purge-and-trap method can be used where the sample is heated in a water slurry, and volatiles are purged with nitrogen onto a sorbent trap.[\[23\]](#)
 - Key Consideration: Avoid any evaporative concentration steps due to the high volatility of D5. Use of large-volume injection techniques is preferred to achieve low detection limits.[\[21\]](#)
- Instrumental Analysis (GC-MS):
 - Gas Chromatograph (GC):
 - Injection: Use a large-volume injector and a septumless configuration to prevent contamination from septum bleed.[\[21\]](#)
 - Column: A non-polar capillary column (e.g., DB-5 or similar) is typically used to separate the siloxanes.

- Temperature Program: A programmed temperature ramp is used to elute the analytes based on their boiling points.
- Mass Spectrometer (MS):
 - Ionization: Electron Impact (EI) ionization is standard.[[20](#)]
 - Detection: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for D5 (e.g., m/z 355) and its labeled internal standard (e.g., m/z 360 for ¹³C-D5).[[20](#)]
- Quantification:
 - Generate a calibration curve using standards of known D5 concentrations containing the internal standard.
 - Calculate the concentration of D5 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Generalized workflow for D5 analysis by GC-MS.

Protocol: Rodent Inhalation Toxicity Study (Subchronic)

This section outlines a typical experimental design for a subchronic inhalation toxicity study, based on published OECD guideline-style studies for D5.[[11](#)][[24](#)]

Objective: To evaluate the potential toxicity of D5 following repeated inhalation exposure over a 3-month period and to assess the reversibility of any effects.

Methodology:

- Test System: Fischer 344 or Sprague-Dawley rats (e.g., 20-30 animals per sex per group).
- Exposure:
 - Route: Whole-body or nose-only inhalation.[[10](#)][[24](#)]
 - Duration: 6 hours per day, 5-7 days per week, for 13 weeks (90 days).[[11](#)][[24](#)]

- Concentrations: Multiple dose groups (e.g., 0, 25, 50, 100, 200 ppm) and a concurrent control group exposed to filtered air. The highest concentration is typically set near the maximum achievable vapor concentration.[24]
- Atmosphere Generation: D5 vapor is generated and mixed with air; concentrations are monitored analytically (e.g., by GC-FID) throughout the exposure period.[16]
- In-Life Observations:
 - Monitor clinical signs of toxicity, body weight, and food consumption regularly (e.g., weekly).
- Endpoint Analysis (Terminal Sacrifice):
 - At the end of the 90-day exposure period, a subset of animals from each group is euthanized.
 - Clinical Pathology: Collect blood for hematology and clinical chemistry analysis.
 - Organ Weights: Weigh key organs (liver, kidneys, lungs, spleen, gonads, etc.).
 - Histopathology: Perform a complete gross necropsy and preserve a comprehensive set of tissues for microscopic examination.
- Recovery Phase:
 - A subset of animals from the control and high-dose groups is maintained for a non-exposure recovery period (e.g., 4 weeks) after the main study.
 - These animals are then subjected to the same endpoint analyses to assess the persistence or reversibility of any observed effects.[24]

Conclusion

Decamethylcyclopentasiloxane (D5) is a high-production-volume chemical with a well-characterized profile. Its physicochemical properties make it highly effective in a range of consumer and industrial applications. Toxicological data indicate a low potential for acute toxicity, and it is not genotoxic or a reproductive toxicant. Chronic exposure in rats has

identified the liver as a target organ and induced uterine tumors in females through a non-genotoxic, endocrine-mediated mode of action considered not relevant to humans.

Environmentally, its persistence and potential for bioaccumulation are balanced by its atmospheric degradation and rapid metabolic clearance in organisms. The established analytical methods allow for its reliable quantification in various matrices, supporting ongoing research and risk assessment. This guide provides a foundational technical resource for professionals engaged in work related to this compound.

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